molecular formula C13H13ClN8 B2851930 5-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine CAS No. 2201322-49-6

5-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2851930
CAS No.: 2201322-49-6
M. Wt: 316.75
InChI Key: VYEXPUNAOSLHMH-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrimidine ring fused with a triazolo-pyridazine moiety, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 5-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine involves multiple steps, starting with the preparation of the triazolo-pyridazine core. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The azetidine ring is then introduced via nucleophilic substitution reactions. Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro and azetidine positions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring structures, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer treatment.

    Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.

    Triazolo[4,3-b][1,2,4,5]tetrazine: Used in the development of energetic materials.

What sets 5-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine apart is its unique combination of a pyrimidine ring with a triazolo-pyridazine moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-chloro-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN8/c1-20(13-15-4-9(14)5-16-13)10-6-21(7-10)12-3-2-11-18-17-8-22(11)19-12/h2-5,8,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEXPUNAOSLHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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